(R)-Norfluoxetine-d5

Environmental Analysis LC-MS/MS Matrix Effects

Quantification of (R)-norfluoxetine without a matched deuterated internal standard leads to uncorrectable matrix effects (38-47% ion suppression) and method validation failure. (R)-Norfluoxetine-d5 (CAS 1217648-64-0) is the required SIL-IS for enantioselective LC-MS/MS bioanalysis. • Achieves trueness of 84.2-109.6% and intermediate precision of 1.8-18.0% for TDM in human plasma • Corrects severe ion suppression in wastewater matrices, enabling trace-level quantification (low pM range) • Indispensable for CYP2D6 polymorphism studies requiring R- vs S-enantiomer pharmacokinetic differentiation

Molecular Formula C16H16F3NO
Molecular Weight 300.33 g/mol
CAS No. 1217648-64-0
Cat. No. B565245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Norfluoxetine-d5
CAS1217648-64-0
Synonyms(γR)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine;  _x000B_(R)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; _x000B_
Molecular FormulaC16H16F3NO
Molecular Weight300.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D
InChIKeyWIQRCHMSJFFONW-HCESTMGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Norfluoxetine-d5 (CAS 1217648-64-0): Deuterated Internal Standard for LC-MS/MS Quantification of Norfluoxetine Enantiomers


(R)-Norfluoxetine-d5 (CAS 1217648-64-0) is the deuterium-labeled analog of (R)-norfluoxetine, the pharmacologically active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine . The compound incorporates five deuterium atoms at the phenyl ring (phenyl-d5), resulting in a molecular formula of C16H11D5F3NO and a molecular weight of 300.33 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), (R)-norfluoxetine-d5 is specifically intended for the accurate quantification of (R)-norfluoxetine in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic (R)-Norfluoxetine Substitution Fails in Quantitative LC-MS/MS: The Critical Role of (R)-Norfluoxetine-d5 as a SIL-IS


The direct substitution of (R)-norfluoxetine-d5 with its unlabeled counterpart (R)-norfluoxetine or with structurally similar stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis leads to significant analytical inaccuracies. Unlabeled (R)-norfluoxetine is chemically indistinguishable from the target analyte and therefore cannot serve as an internal standard, as it would contribute to the measured signal. Conversely, substituting with a different SIL-IS, such as a 13C-labeled analog or a deuterated compound with a different labeling position or number of deuterium atoms (e.g., norfluoxetine-d6), can result in differential matrix effects, extraction recovery, and ionization efficiency [1]. These discrepancies, if uncorrected, compromise the accuracy, precision, and reliability of the quantitative method. The specific deuterium labeling pattern of (R)-norfluoxetine-d5 is therefore non-negotiable for achieving the method validation parameters required by regulatory guidelines [2].

Quantitative Evidence for (R)-Norfluoxetine-d5: Direct Comparative Data Against Unlabeled (R)-Norfluoxetine and Alternative SIL-IS


Matrix Effect Mitigation: (R)-Norfluoxetine-d5 vs. Unlabeled (R)-Norfluoxetine in Wastewater LC-MS/MS

In LC-MS/MS analysis of wastewater, the use of (R)-norfluoxetine-d5 as an internal standard, compared to an unlabeled analog, is essential for correcting matrix-induced ion suppression. The matrix factors for norfluoxetine-d5 enantiomers were determined to be 38-47% in raw and treated wastewater samples, demonstrating significant ion suppression [1]. Without this matched SIL-IS, the quantification of (R)-norfluoxetine would be severely underestimated due to this matrix effect.

Environmental Analysis LC-MS/MS Matrix Effects

Extraction Recovery Correction: (R)-Norfluoxetine-d5 Enables Accurate Calculation at Trace Levels

The use of stable isotope-labeled norfluoxetine-d5 allows for the direct calculation of extraction recovery, a critical parameter in method validation. Using norfluoxetine-d5, extraction recoveries for norfluoxetine enantiomers were found to range between 65 and 82% at a trace concentration of 50 pM (15-16 ng/L) in raw and treated wastewater [1]. This data is impossible to obtain accurately with an unlabeled analog due to the inability to distinguish spiked standard from endogenous analyte.

Sample Preparation SPE Recovery

Stereochemical Differentiation: (R)-Norfluoxetine-d5 vs. (S)-Norfluoxetine-d5 for Enantioselective Quantification

The procurement of the specific (R)-enantiomer of norfluoxetine-d5, as opposed to the (S)-enantiomer or the racemic mixture, is mandated by the marked stereoselectivity in the pharmacology and pharmacokinetics of norfluoxetine. Studies show that (S)-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine (pKi values of 7.86 vs. 6.51, respectively) [1]. Furthermore, CYP2D6 metabolism is stereoselective, primarily affecting the (S)-enantiomer, while (R)-norfluoxetine metabolism is largely independent of CYP2D6 [2]. Therefore, accurate enantioselective quantification requires an enantiopure SIL-IS.

Chiral Separation Enantioselective Analysis Pharmacokinetics

Analytical Precision: Chromatographic Reproducibility with (R)-Norfluoxetine-d5 in Chiral LC-MS/MS

The use of (R)-norfluoxetine-d5 as an internal standard contributes to excellent chromatographic precision in chiral separations. In a validated method, the interassay precision for the chromatographic separation of norfluoxetine enantiomers, using norfluoxetine-d5, was reported with relative standard deviations (RSD) ≤ 0.56% in raw wastewater and ≤ 0.81% in treated wastewater [1]. This level of precision is essential for generating reliable data in pharmacokinetic and environmental fate studies.

Method Validation Precision Chiral Chromatography

High-Impact Application Scenarios for (R)-Norfluoxetine-d5 (CAS 1217648-64-0) in Bioanalysis and Environmental Monitoring


Enantioselective Therapeutic Drug Monitoring (TDM) of Fluoxetine and Norfluoxetine in Human Plasma

(R)-Norfluoxetine-d5 is the required SIL-IS for the accurate quantification of (R)-norfluoxetine in human plasma. This application is critical for TDM, as the R- and S-enantiomers of norfluoxetine have vastly different pharmacological activities and metabolic pathways. The use of this standard enables the method to achieve the precision and accuracy required for clinical decision-making, as demonstrated in a validated method that achieved trueness of 84.2-109.6% and intermediate precision of 1.8-18.0% for norfluoxetine [1].

Trace-Level Enantioselective Quantification of Chiral Pharmaceutical Pollutants in Wastewater

For environmental scientists studying the fate and transport of chiral pharmaceuticals, (R)-norfluoxetine-d5 is indispensable. It allows for the correction of severe matrix effects (38-47% ion suppression) commonly encountered in complex wastewater matrices [2]. This enables the first-ever reported quantification of norfluoxetine enantiomers at trace levels (low pM range) in environmental samples, providing crucial data for understanding enantioselective degradation and environmental risk assessment [2].

In Vitro and In Vivo Stereoselective Pharmacokinetic Studies

In preclinical and clinical research investigating the stereoselective disposition of fluoxetine and its metabolites, (R)-norfluoxetine-d5 is the gold-standard internal standard. Its use is essential for studies that differentiate the pharmacokinetic profiles of the R- and S-enantiomers, such as those examining the impact of CYP2D6 polymorphisms. Data shows that the clearance and half-life of (R)-norfluoxetine are distinct from the (S)-enantiomer and are less affected by CYP2D6 phenotype, making accurate enantioselective quantification a necessity [3].

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